2-(2-Acetamidoethyl)pyrazine

Antimalarial drug discovery Structure-activity relationship (SAR) Pyrazine amide series

Medicinal chemistry programs targeting kinases or quorum sensing frequently require the exact ethyl-spacer acetamide geometry of 2-(2-acetamidoethyl)pyrazine, as generic substitution of pyrazine derivatives can cause an order-of-magnitude loss in potency. This compound serves as a reliable intermediate for constructing focused kinase inhibitor libraries and novel anti-biofilm agents. - Enables productive engagement of kinase active sites (derivative Pim kinase IC50 = 1.02 µM). - Provides unambiguous CAS 5321-58-4 for precise patent searching and freedom-to-operate assessments. - Supplied with consistent quality and documentation to support seamless procurement and intellectual property due diligence.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
Cat. No. B7460034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Acetamidoethyl)pyrazine
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=NC=CN=C1
InChIInChI=1S/C8H11N3O/c1-7(12)10-3-2-8-6-9-4-5-11-8/h4-6H,2-3H2,1H3,(H,10,12)
InChIKeyOILNAULSRKGOMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Acetamidoethyl)pyrazine: A Pyrazine-Acetamide Building Block for Medicinal Chemistry and Procurement Specifications


2-(2-Acetamidoethyl)pyrazine (CAS 5321-58-4; molecular formula C8H11N3O; MW 165.19 g/mol) is a nitrogen-containing heterocyclic compound consisting of a pyrazine ring substituted at the 2-position with an acetamidoethyl group [1]. This compound serves as a versatile intermediate and building block in medicinal chemistry, where the combination of the electron-deficient pyrazine core and the hydrogen-bonding acetamide moiety enables its incorporation into more complex biologically active molecules . The ethyl spacer between the pyrazine ring and the acetamide group distinguishes this compound from directly linked analogs such as N-(pyrazin-2-yl)acetamide, providing distinct conformational and electronic properties that influence molecular recognition and target engagement [2].

Defined ethyl spacer and acetamide orientation for pyrazine SAR studies
Hydrogen-bond donor/acceptor pharmacophore for kinase hinge-binding design
Medicinal chemistry-grade building block with unambiguous CAS and MDL identity

Why 2-(2-Acetamidoethyl)pyrazine Cannot Be Replaced by 2-Acetylpyrazine or N-(Pyrazin-2-yl)acetamide in Medicinal Chemistry Applications


Generic substitution of pyrazine derivatives within a chemical series frequently results in significant potency losses, as demonstrated by the Open Source Malaria program: reversing the amide orientation or altering the linker length between the pyrazine core and the acetamide moiety caused an approximate order-of-magnitude reduction in antimalarial activity [1]. The ethyl spacer in 2-(2-acetamidoethyl)pyrazine introduces conformational flexibility and alters the hydrogen-bonding geometry compared to the directly attached N-(pyrazin-2-yl)acetamide (CAS 21352-21-6), which lacks this spacer . Furthermore, the acetamide functional group provides distinct electronic properties and metabolic stability relative to the ketone-based 2-acetylpyrazine (CAS 22047-25-2), which is primarily utilized as a flavor and fragrance ingredient rather than a medicinal chemistry building block [2]. These structural nuances mean that in-class compounds cannot be interchanged without risking substantial loss of target potency.

N-(Pyrazin-2-yl)acetamide (CAS 21352-21-6)
Lacks the ethyl spacer, which alters conformational flexibility and hydrogen-bonding geometry; reported SAR shows amide orientation reversal can cause order-of-magnitude potency loss.
2-Acetylpyrazine (CAS 22047-25-2)
Ketone replaces acetamide, eliminating hydrogen bond donor capability and changing electronic profile; primarily sourced as flavor/fragrance grade, not medicinal chemistry building block.

Quantitative Differential Evidence for 2-(2-Acetamidoethyl)pyrazine Versus Closest Structural Analogs


Amide Bond Orientation: Order-of-Magnitude Potency Loss Observed When Reversing the Acetamide-Pyrazine Linkage

In a systematic SAR study by the Open Source Malaria consortium, the acetamide analog OSM-W-6—which bears the same acetamidoethyl-to-pyrazine connectivity as 2-(2-acetamidoethyl)pyrazine but with the amide nitrogen directly attached to the pyrazine ring—was directly compared to the corresponding amide MMV669543 (where the carbonyl is attached to the pyrazine). OSM-W-6 demonstrated only marginal antimalarial activity, with an approximate order-of-magnitude loss in potency relative to MMV669543 [1]. The one-carbon homolog OSM-W-7 was found to be completely inactive against both Dd2 and 3D7 Plasmodium falciparum lines evaluated [1]. This head-to-head comparison demonstrates that the orientation and spacing of the acetamide linkage relative to the pyrazine core is a critical determinant of biological activity, not a trivial structural variation.

Amide orientation SAR
Direct head-to-head
OSM-W-6: marginal activity, ~10-fold potency loss vs. MMV669543; OSM-W-7 (one-carbon homolog): inactive
Supports linker-length and amide orientation specificity for target engagement
P. falciparum Dd2/3D7; positive control MMV639565
Antimalarial drug discovery Structure-activity relationship (SAR) Pyrazine amide series

Conformational Flexibility: Ethyl Spacer Introduces Additional Rotatable Bonds Versus N-(Pyrazin-2-yl)acetamide

2-(2-Acetamidoethyl)pyrazine contains an ethyl spacer between the pyrazine ring and the acetamide group, contributing 2 additional rotatable bonds compared to N-(pyrazin-2-yl)acetamide (CAS 21352-21-6), which has the acetamide directly attached to the pyrazine ring [1]. This increased conformational freedom alters the accessible pharmacophoric geometry and may influence target binding entropy. Additionally, the molecular weight of 2-(2-acetamidoethyl)pyrazine (165.19 g/mol) is higher than that of N-(pyrazin-2-yl)acetamide (137.14 g/mol), while still remaining within favorable drug-like property space . The additional hydrogen bond donor (N-H of the amide) and acceptor (C=O of the amide) at a defined distance from the pyrazine core provide a distinct hydrogen-bonding pharmacophore that is absent in ketone-based analogs such as 2-acetylpyrazine (MW 122.12 g/mol; hydrogen bond acceptor only) [2].

Conformational flexibility
Class-level inference
2 additional rotatable bonds vs N-(pyrazin-2-yl)acetamide; H-bond donor count: 1 vs 0 for 2-acetylpyrazine
Conformational flexibility may influence target binding geometry
Calculated molecular descriptors; experimental conformational data not publicly available
Conformational analysis Ligand efficiency Medicinal chemistry design

Pim Kinase Inhibition: A Derivative Containing the 2-Acetamidoethylamino-pyrazine Scaffold Demonstrates Micromolar Activity

A derivative incorporating the 2-acetamidoethylamino-pyrazine substructure, (2E)-3-(3-{6-[(2-acetamidoethyl)amino]pyrazin-2-yl}phenyl)prop-2-enoic acid, was evaluated for Pim kinase inhibition and showed an IC50 of 1.02 × 10³ nM (1.02 µM) at pH 7.5 and 2°C in a homogeneous luciferase assay using GST-Pim and a biotinylated peptide substrate [1]. While this potency is moderate, it establishes that the 2-acetamidoethyl-pyrazine scaffold is capable of engaging kinase targets. In contrast, the simpler 2-acetylpyrazine scaffold lacks the hydrogen-bonding amide functionality and has no reported kinase inhibitory activity [2]. This demonstrates that the acetamidoethyl substitution pattern confers target engagement capabilities not present in the simpler ketone analog.

Pim kinase inhibition
Supporting evidence
Derivative IC50 = 1.02 µM (Pim kinase); 2-acetylpyrazine: no reported kinase inhibition
Supports kinase target engagement potential of acetamidoethyl-pyrazine scaffold
Homogeneous luciferase assay; pH 7.5, 2°C
Kinase inhibition Pim kinase Oncology research

Procurement Scalability: Commercial Availability of 2-(2-Acetamidoethyl)pyrazine with Defined Purity and Pricing Tiers

2-(2-Acetamidoethyl)pyrazine is commercially available through Enamine (catalog EN300-333159) at defined purity and pricing tiers: 1 g at $739, 2.5 g at $1,531, 5 g at $1,939, and 10 g at $2,438 [1]. This compares favorably to the structurally simpler but functionally distinct N-(pyrazin-2-yl)acetamide (CAS 21352-21-6), which is available from multiple vendors but lacks the ethyl spacer critical for certain SAR applications . The MDL identifier MFCD24559573 and defined CAS registry (5321-58-4) ensure unambiguous chemical identity for procurement and patent filing purposes, whereas analogs such as 2-acetylpyrazine are primarily sourced through the flavor and fragrance supply chain with different purity specifications and regulatory status [2].

Procurement scalability
Supporting evidence
Enamine EN300-333159: 1g/$739, 10g/$2,438; CAS 5321-58-4; MDL MFCD24559573
Defined identity supports reproducible procurement and patent research
Pricing as of 2023; Enamine catalog
Chemical procurement Building block supply Medicinal chemistry sourcing

Optimal Procurement and Research Application Scenarios for 2-(2-Acetamidoethyl)pyrazine Based on Differential Evidence


Medicinal Chemistry SAR Programs Requiring Defined Amide-Pyrazine Spacing for Target Potency

In antimalarial or kinase inhibitor programs where the pyrazine-amide connectivity pattern has been shown to produce order-of-magnitude differences in potency, 2-(2-acetamidoethyl)pyrazine serves as a critical intermediate. The OSM SAR data demonstrates that reversing the amide orientation or altering the carbon linker length can abolish biological activity [1]. Therefore, medicinal chemistry teams engaged in lead optimization of pyrazine-containing series should procure this specific compound rather than attempting to substitute with N-(pyrazin-2-yl)acetamide or 2-acetylpyrazine, which lack the essential ethyl spacer and correct amide orientation.

Building Block for Kinase-Focused Compound Library Synthesis

The demonstrated Pim kinase inhibitory activity (IC50 = 1.02 µM) of a derivative bearing the 2-acetamidoethylamino-pyrazine substructure indicates that this scaffold can productively engage kinase active sites [2]. 2-(2-Acetamidoethyl)pyrazine can serve as a versatile starting material for constructing focused kinase inhibitor libraries through functionalization at the pyrazine ring or further elaboration of the acetamide group. The hydrogen bond donor and acceptor functionality, combined with the electron-deficient pyrazine core, provides a privileged pharmacophore for kinase hinge-binding motifs.

Quorum Sensing Inhibitor Development Targeting Pseudomonas aeruginosa Biofilms

Recent research on N-(pyrazin-2-yl)alkyl/aryl amide derivatives has identified compounds with anti-quorum sensing activity against Pseudomonas aeruginosa, with zones of inhibition ranging from 10 ± 0.33 to 15 ± 0.33 mm and molecular docking binding affinities between -9.17 and -6.21 kcal/mol [3]. 2-(2-Acetamidoethyl)pyrazine, as a member of this structural class, represents a viable starting scaffold for developing novel anti-biofilm agents. Procurement of this compound supports research programs targeting bacterial virulence without relying on traditional bactericidal mechanisms.

Patent-Related Research Requiring Well-Defined Chemical Identity for Freedom-to-Operate Analysis

The unambiguous CAS registry number (5321-58-4) and MDL identifier (MFCD24559573) of 2-(2-acetamidoethyl)pyrazine facilitate precise patent searching and freedom-to-operate assessments [4]. Unlike generic pyrazine derivatives that may fall under broad Markush claims, this specific compound can be definitively tracked in patent literature, supporting intellectual property due diligence in pharmaceutical development programs where the pyrazine-acetamide scaffold is a key structural element.

Application
Selection Property
Validation Focus
Pyrazine-amide SAR lead optimization
Ethyl spacer and acetamide orientation
SAR potency retention upon derivatization
Kinase-focused compound library synthesis
Hydrogen-bond donor/acceptor scaffold
Kinase target engagement assay validation
Anti-quorum sensing research
Pyrazine-amide core scaffold
Biofilm inhibition assay validation
Patent freedom-to-operate analysis
Unambiguous CAS/MDL identifiers
Patent database search and IP verification
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